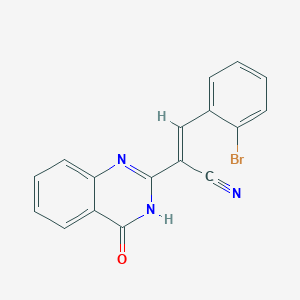

(2E)-3-(2-bromophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Description

(2E)-3-(2-bromophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic small molecule featuring a quinazolinone core substituted with a 2-bromophenyl group and a nitrile-bearing propenenitrile moiety. The bromine substituent at the ortho position of the phenyl ring and the conjugated enenitrile system are critical to its electronic and steric properties, influencing its interactions with biological targets such as cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name |

(E)-3-(2-bromophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O/c18-14-7-3-1-5-11(14)9-12(10-19)16-20-15-8-4-2-6-13(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMAAMJGRNPRML-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-bromophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, the quinazolinone core can be synthesized through cyclization reactions.

Bromination: Introduction of the bromine atom to the phenyl ring can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS).

Coupling Reactions: The final step involves coupling the bromophenyl group with the quinazolinone core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Functional Group Transformations

-

Nitrile group : The terminal nitrile group can undergo hydrolysis to form carboxylic acids or amides under acidic/basic conditions.

-

Enone system : The prop-2-enenitrile moiety may participate in:

-

Nucleophilic addition : Attack by amines or thiols to form substituted products.

-

Electrophilic addition : Reactions with electrophiles (e.g., halogens) at the α,β-unsaturated position.

-

-

Quinazolinone core : The 4-oxo group may act as a carbonyl electrophile in condensation reactions or as a site for enolate formation .

Mechanistic Insights

Reactions involving the quinazolinone scaffold often proceed via:

-

Nucleophilic attack : Substituted benzoyl isothiocyanates react with amines or thiourea to form intermediates that cyclize into quinazolinones .

-

Cyclodehydration : Formation of the heterocyclic ring through elimination of small molecules (e.g., water) .

Characterization Techniques

Substitution Reactions

The bromophenyl group may undergo:

-

Substitution : Replacement of bromine with nucleophilic groups (e.g., amines, thiols) under catalytic conditions.

-

Catalytic coupling : Cross-coupling reactions (e.g., Suzuki) to introduce additional substituents .

Ring-Opening/Closing

The dihydroquinazolinone moiety may participate in:

-

Esterification : Reaction with alcohols under acidic conditions.

-

Amidation : Conversion of carbonyl groups into amides using amines .

Stability and Storage

The compound is typically stored under inert conditions due to potential reactivity of the nitrile and bromophenyl groups. Hazard data (e.g., H315, H319) indicate skin and eye irritation risks, requiring appropriate handling .

Comparative Analysis of Related Compounds

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : The compound has shown potential as an anticancer agent by inhibiting specific cancer cell lines. Studies indicate that it may act through apoptosis induction and cell cycle arrest mechanisms, particularly targeting pathways involved in tumor growth and proliferation.

- Case Study : A study demonstrated that derivatives of quinazoline compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

-

Anti-inflammatory Properties

- COX-2 Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Inhibitors of COX-2 are valuable in treating inflammatory diseases.

- Research Findings : Research indicates that certain analogs of quinazoline derivatives can effectively reduce inflammation in animal models, suggesting therapeutic potential for conditions like arthritis .

-

Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound has shown activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.

- Experimental Results : Laboratory studies have reported that derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics .

Synthetic Applications

- Organic Synthesis Intermediates

- The compound serves as a valuable intermediate in the synthesis of more complex molecules within pharmaceutical chemistry. Its structure allows for further functionalization, leading to various derivatives with enhanced biological activities.

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, utilizing methodologies such as nucleophilic substitutions and cyclization reactions.

Data Table: Summary of Biological Activities

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with quinazolinone structures are known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects on COX-2 Inhibition

Evidence from COX-2 inhibition assays highlights the importance of substituent positioning on the phenyl ring. For example:

- Compound 1c (4-methoxyphenyl substituent) achieves 47.1% COX-2 inhibition at 20 μM, attributed to the electron-donating methoxy group at the para position enhancing binding affinity .

- Celecoxib, a benchmark COX-2 inhibitor, shows 80.1% inhibition at 1 μM, underscoring superior potency compared to synthetic quinazolinones .

- The target compound (2-bromophenyl substituent) likely exhibits reduced COX-2 inhibition due to the ortho-positioned bromine, which may sterically hinder interactions with the enzyme’s active site.

Table 1: COX-2 Inhibition Data for Quinazolinone Derivatives

Anti-Inflammatory and Antioxidant Activity

Quinazolinones with electron-withdrawing groups (e.g., chloro, nitro) at the para position demonstrate enhanced anti-inflammatory activity. For instance:

Key SAR Insights :

- Para-substituted electron-withdrawing groups optimize anti-inflammatory activity.

- Ortho-substituents (e.g., bromine) may prioritize steric effects over electronic modulation.

Structural and Solubility Considerations

- Solubility Challenges: Quinazolinone derivatives, including the target compound, often exhibit poor aqueous solubility due to planar aromatic systems. This limits bioavailability and necessitates formulation optimization .

- Comparative Backbone Modifications: Compound: Incorporates a sulfonyl group and tetrahydroquinoline ring, enhancing solubility via polar sulfonyl interactions but reducing rigidity . Compound: Features a thiazolyl group, which may improve metabolic stability compared to the target compound’s enenitrile system .

Biological Activity

The compound (2E)-3-(2-bromophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: CHBrNO

- SMILES Notation: C=C(C(=N)C(=O)N1CC=CC=C1C(=C)Br)

This structure includes a bromophenyl group and a quinazolinone moiety, which are known to contribute to the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds within the quinazoline family exhibit significant antimicrobial properties. A study on related quinazoline derivatives demonstrated their effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Potential

Quinazolines have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have also been documented. Compounds similar to this compound have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzyme Activity: Quinazolines often act as enzyme inhibitors, targeting kinases involved in cancer progression.

- Modulation of Signaling Pathways: They can influence various signaling pathways such as PI3K/Akt and MAPK pathways, leading to altered cell proliferation and survival.

- Induction of Apoptosis: Many derivatives induce apoptosis through the activation of caspases and other apoptotic factors.

Study 1: Antimicrobial Efficacy

A study involving a series of substituted quinazolines demonstrated that specific modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of bromine significantly increased the efficacy compared to non-brominated analogs .

Study 2: Anticancer Activity

In vitro assays showed that this compound exhibited cytotoxic effects on human cancer cell lines. The compound was found to inhibit cell growth by inducing cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent .

Data Tables

| Biological Activity | Assessed Compound | Result |

|---|---|---|

| Antimicrobial | Quinazoline Derivative | Effective against multiple bacterial strains |

| Anticancer | (2E)-3-(2-bromophenyl)-... | Induces apoptosis in cancer cells |

| Anti-inflammatory | Related Quinazoline | Reduces inflammation in vivo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.